molecular formula C12H14ClNO2 B8355715 2-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No. B8355715
M. Wt: 239.70 g/mol
InChI Key: IHHXENSJFLHUEU-UHFFFAOYSA-N
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Patent
US06004977

Procedure details

To a solution of 5-chloro-o-anisic acid (50 g) in toluene (100 mL) was added thionyl chloride (50 mL). The reaction mixture was heated under reflux for 2 hrs and distilled using a short path distillation apparatus to give 5-chloro-o-anisyl chloride, which was used in the next step. To a solution of 2-amino-2-methyl-1-propanol (38 mL) in dichloromethane (200 mL) was added a solution of 5-chloro-o-anisyl chloride in dichloromethane (150 mL) dropwise. The reaction mixture was stirred at ambient temperature for 1 hr, dichloromethane was added and the mixture was washed with 2 N hydrochloric acid. The organic phase was separated, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo to give N-(2-(1-hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide, which was used in the next step. To N-(2-(1 -hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide was added thionyl chloride (40 mL) at 0° C. The reaction mixture was stirred for 30 min, warmed to ambient temperature, diluted with diethyl ether (200 mL), and the mixture was stirred for 10 mins. The mixture was decanted, 10% sodium hydroxide solution was added, and the mixture was extracted with ethyl acetate. The organic extracts were combined, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo to afford 41 g (64%) of product, mp 50-51° C.
Name
2-(1 -hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
OC([C:6]1([O:16][CH3:17])[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:7]1[C:8]([NH2:10])=[O:9])C(C)C.S(Cl)(Cl)=O>C(OCC)C>[Cl:15][C:12]1[CH:13]=[CH:14][C:6]([O:16][CH3:17])=[C:7]([C:8]2[O:9][CH2:6][C:7]([CH3:11])([CH3:8])[N:10]=2)[CH:11]=1

Inputs

Step One
Name
2-(1 -hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C)C)C1(C(C(=O)N)C=C(C=C1)Cl)OC
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 mins
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The mixture was decanted
ADDITION
Type
ADDITION
Details
10% sodium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C=1OCC(N1)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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